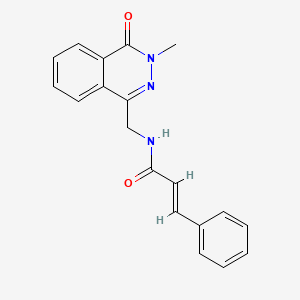

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-22-19(24)16-10-6-5-9-15(16)17(21-22)13-20-18(23)12-11-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,20,23)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOYMWHWBMETPF-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide typically involves the following steps:

Formation of the Phthalazinone Core: The phthalazinone core can be synthesized by reacting 3-methylphthalic anhydride with hydrazine hydrate under reflux conditions to yield 3-methyl-4-oxo-3,4-dihydrophthalazine.

Attachment of the Cinnamamide Moiety: The phthalazinone intermediate is then reacted with cinnamoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cinnamamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the phthalazinone or cinnamamide moieties.

Reduction: Reduced forms of the cinnamamide moiety.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.

Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include inhibition of poly (ADP-ribose) polymerase, which is crucial in DNA repair mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the uniqueness of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide, we compare its structural features, physicochemical properties, and synthetic pathways with related phthalazinone and heterocyclic derivatives.

Structural and Functional Group Variations

The table below highlights key differences in substituents and molecular properties between the target compound and analogs from recent studies:

Key Observations :

- Substituent Complexity : The target compound’s cinnamamide group contrasts with the piperazine (A22) and benzohydrazide (B2) substituents in analogs. These differences influence lipophilicity and hydrogen-bonding capacity, critical for target binding .

- Molecular Weight : The target compound (339.13 g/mol) is smaller than triazole-containing derivatives like Compound 21 (690.25 g/mol), which may impact bioavailability .

Physicochemical and Spectroscopic Data

- NMR and MS Profiles: The target compound’s ¹H NMR shows characteristic peaks for the cinnamamide vinyl protons (~δ 6.5–7.5 ppm) and phthalazinone carbonyl (δ ~160 ppm). MS data ([M+H]⁺ = 340.14) align with its molecular formula .

- Comparison with B2–B5 Series: Analogs like B2–B5 exhibit similar phthalazinone carbonyl signals but distinct shifts for fluorobenzyl and hydrazide protons, confirming structural divergence .

Biological Activity

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide is a synthetic compound that belongs to the class of phthalazine derivatives. This compound has gained attention due to its potential biological activities, particularly in the fields of oncology and insecticidal applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Key Properties:

- Molecular Formula : C20H19N3O3

- Molecular Weight : 365.39 g/mol

- IUPAC Name : this compound

This compound primarily exerts its biological effects through the inhibition of bromodomain and extra-terminal (BET) proteins, specifically BRD4. This interaction leads to the modulation of gene expression associated with cell proliferation and survival pathways.

Target Pathways:

- c-Myc Pathway : The compound has been shown to inhibit the c-Myc oncogene, which is crucial in many cancers. By disrupting c-Myc dimerization with Max, it effectively reduces c-Myc transcriptional activity.

- Oxidative Stress Response : It interacts with enzymes like superoxide dismutase and catalase, influencing oxidative stress pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound inhibits cell proliferation in various cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HL60 (Leukemia) | 34.8 | Inhibition of c-Myc-Max dimerization |

| Daudi (Lymphoma) | 30.5 | Induction of G0/G1 phase arrest |

| MCF7 (Breast) | 25.0 | Modulation of apoptotic pathways |

Data sourced from in vitro studies on various cancer cell lines.

Insecticidal Activity

The compound also exhibits significant larvicidal activity against Aedes aegypti, a vector for several viral diseases. Studies showed that it has an LC50 value of 28.9 μM after 24 hours of exposure.

| Compound | LC50 (μM) | LC90 (μM) | Cytotoxicity in Mammals |

|---|---|---|---|

| N-cinnamamide derivative | 28.9 ± 5.6 | 162.7 ± 26.2 | None at 5200 μM |

| Temephos (positive control) | <10.94 | Not reported | Yes |

Findings indicate that while effective against larvae, it shows no significant cytotoxicity towards human cells at high concentrations.

Case Studies and Research Findings

-

Study on Anticancer Activity :

A study published in Cancer Research demonstrated that N-cinnamamide derivatives significantly inhibited tumor growth in xenograft models by targeting the c-Myc pathway . -

Insecticidal Efficacy :

Research conducted on the larvicidal effects against Aedes aegypti indicated that compounds with similar structural motifs to N-cinnamamide showed promise as environmentally friendly insecticides .

Q & A

Q. What synthetic routes are effective for preparing N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves a multi-step approach:

- Step 1 : Prepare the phthalazinone core (3-methyl-4-oxo-3,4-dihydrophthalazine) via cyclization of substituted anthranilic acid derivatives under reflux with acetic anhydride .

- Step 2 : Introduce the methylene bridge via nucleophilic substitution using chloromethyl cinnamamide. Reaction conditions (e.g., anhydrous DMF, 60–80°C, 12–24 hours) are critical to avoid hydrolysis of the amide bond .

- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization (ethanol/water) .

- Optimization : Monitor reaction progress using TLC and adjust stoichiometric ratios (1:1.2 phthalazinone to chloromethyl reagent) to maximize yield (~65–75%) .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for phthalazinone and cinnamamide), methylene bridge (δ 4.5–5.0 ppm), and carbonyl groups (δ 165–175 ppm) .

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .

- FT-IR : Validate carbonyl stretches (1670–1700 cm⁻¹ for amide and phthalazinone C=O) .

- X-ray crystallography : Resolve 3D structure using SHELX programs for refinement (e.g., SHELXL for hydrogen bonding networks) .

Advanced Research Questions

Q. How can researchers investigate the antitumor mechanisms of this compound using in vitro models?

- Methodological Answer :

- Cell viability assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50 calculations and dose-response curves .

- Enzyme inhibition : Test inhibition of topoisomerase II via DNA relaxation assays (agarose gel electrophoresis) or fluorescence-based kinase assays .

- Apoptosis markers : Quantify caspase-3/7 activation (fluorometric substrates) and Annexin V/PI staining via flow cytometry .

- Comparative studies : Benchmark against known phthalazinone derivatives (e.g., EZ-482) to identify structure-activity relationships (SAR) .

Q. What computational strategies predict the binding interactions of this compound with therapeutic targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins like interleukin-15 or topoisomerases. Focus on the phthalazinone core’s hydrogen bonding with active-site residues .

- MD simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess binding stability and ligand-protein conformational changes .

- QSAR models : Develop regression models using descriptors (e.g., logP, polar surface area) from analogues to predict bioavailability .

Q. How can contradictions in reported biological activities of phthalazinone derivatives guide experimental design for this compound?

- Methodological Answer :

- SAR analysis : Systematically vary substituents (e.g., cinnamamide vs. furan-acrylamide) to isolate pharmacophore contributions .

- Standardized protocols : Replicate assays (e.g., MIC for antimicrobial activity) under identical conditions (pH, inoculum size) to minimize variability .

- Orthogonal validation : Confirm enzyme inhibition results with SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) .

Q. What role does the cinnamamide moiety play in the compound’s reactivity and biological activity?

- Methodological Answer :

- Chemical reactivity : The α,β-unsaturated carbonyl acts as a Michael acceptor, enabling thiol addition (e.g., glutathione trapping assays to assess electrophilicity) .

- Biological interactions : The cinnamamide’s planar structure may intercalate DNA or bind hydrophobic enzyme pockets. Test via DNA melting assays or competitive binding studies with known intercalators (e.g., ethidium bromide) .

- Metabolic stability : Evaluate susceptibility to esterase/hydrolysis using liver microsome assays (LC-MS monitoring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.